3,4-Dimethoxy-4'-iodobenzophenone
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Overview
Description
3,4-Dimethoxy-4’-iodobenzophenone is an organic compound with the chemical formula C15H13IO3 It is characterized by the presence of two methoxy groups and an iodine atom attached to a benzophenone core
Mechanism of Action
Target of Action
A related compound, 3,4-dimethoxy phenyl thiosemicarbazone, has been studied for its interaction with copper .
Mode of Action
For the related compound, it was found to form a protective layer on the copper surface, which is a critical aspect of its inhibitory action .
Result of Action
In the case of the related compound, it was found to form a protective barrier against corrosion on the copper surface .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxy-4’-iodobenzophenone typically involves the iodination of 3,4-dimethoxybenzophenone. One common method includes the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions. The reaction is carried out in a suitable solvent like acetic acid or dichloromethane, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for 3,4-Dimethoxy-4’-iodobenzophenone are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-4’-iodobenzophenone can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like triethylamine or potassium phosphate.
Major Products Formed
Substitution: Formation of various substituted benzophenones.
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or hydrocarbons.
Coupling: Formation of biaryl compounds or extended aromatic systems.
Scientific Research Applications
3,4-Dimethoxy-4’-iodobenzophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzophenone: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4-Iodobenzophenone: Lacks the methoxy groups, affecting its solubility and reactivity.
3,4-Dimethoxy-4’-bromobenzophenone: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
Uniqueness
3,4-Dimethoxy-4’-iodobenzophenone is unique due to the combination of methoxy groups and an iodine atom, which confer distinct chemical properties
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-(4-iodophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IO3/c1-18-13-8-5-11(9-14(13)19-2)15(17)10-3-6-12(16)7-4-10/h3-9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYVYWFVQPDCMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)I)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40364133 |
Source
|
Record name | 3,4-DIMETHOXY-4'-IODOBENZOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40364133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116413-00-4 |
Source
|
Record name | 3,4-DIMETHOXY-4'-IODOBENZOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40364133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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